Apoptotic Potency: 3-Methoxyphenyl Derivative vs. 3-Hydroxyphenyl Analog in SK-HEP-1 and Caco-2 Cancer Cells
In a direct head-to-head comparison within the same study, 5-(3-methoxyphenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole (the target compound) exhibited approximately 2.3‑fold greater apoptotic potency than its 3‑hydroxyphenyl analog across two human cancer cell lines. The methoxy compound achieved IC50 values of 17.46 ± 0.75 μM (SK‑HEP‑1) to 15.91 ± 0.62 μM (Caco‑2), while the hydroxy analog required roughly twice the concentration to achieve the same effect (IC50 39.29 ± 0.98 to 34.81 ± 0.70 μM) .
| Evidence Dimension | Apoptotic capacity (IC50) against human liver (SK-HEP-1) and colon (Caco-2) adenocarcinoma cell lines |
|---|---|
| Target Compound Data | IC50 17.46 ± 0.75 μM (SK-HEP-1) to 15.91 ± 0.62 μM (Caco-2) |
| Comparator Or Baseline | 5-(3-hydroxyphenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole: IC50 39.29 ± 0.98 μM (SK-HEP-1) to 34.81 ± 0.70 μM (Caco-2) |
| Quantified Difference | ~2.3-fold lower IC50 (higher apoptotic potency) for the methoxy compound relative to the hydroxy analog |
| Conditions | SK-HEP-1 (human liver adenocarcinoma) and Caco-2 (human colorectal adenocarcinoma) cell lines; compounds isolated from N. vorwerkii; positive control: Dimethylenastron |
Why This Matters
For researchers procuring a 1,2,4-oxadiazole tool compound to study apoptosis in liver or colon cancer models, the methoxy derivative provides approximately 2.3-fold greater potency than the hydroxy analog, enabling lower working concentrations and potentially reduced off-target liability at equivalent effect levels.
- [1] Apaza Ticona L, Rumbero Sánchez Á, Humanes Bastante M, Serban AM, Hernáiz MJ. Antitumoral activity of 1,2,4-oxadiazoles compounds isolated from the Neowerdermannia vorwerkii in liver and colon human cancer cells. Phytochemistry. 2022 Sep;201:113259. doi: 10.1016/j.phytochem.2022.113259. PMID: 35662550. View Source
